Barium iodate

Overview

Description

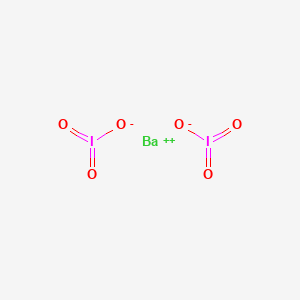

Barium iodate is an inorganic chemical compound with the chemical formula Ba(IO₃)₂. It is a white, granular substance that is known for its stability up to temperatures of approximately 580°C. Beyond this temperature, it decomposes into barium metaiodate, oxygen, and iodine .

Preparation Methods

Synthetic Routes and Reaction Conditions: Barium iodate can be synthesized through several methods:

Reaction of Iodine and Barium Hydroxide: This method involves the reaction of iodine with barium hydroxide in an aqueous medium to produce this compound and water.

Combination of Barium Chlorate and Potassium Iodate: In this method, barium chlorate reacts with potassium iodate in an aqueous solution to form this compound and potassium chlorate.

Industrial Production Methods: Industrial production of this compound typically involves the reaction of barium chloride with sodium iodate in an aqueous solution. The resulting this compound precipitates out of the solution and can be collected by filtration and dried.

Types of Reactions:

Decomposition: this compound decomposes at high temperatures (above 580°C) to form barium metaiodate, oxygen, and iodine.

Precipitation: this compound can be precipitated from an aqueous solution by mixing barium chloride with sodium iodate.

Common Reagents and Conditions:

Reagents: Barium chloride, sodium iodate, iodine, barium hydroxide, potassium iodate, barium chlorate.

Conditions: Aqueous medium, controlled temperature (for decomposition reactions).

Major Products Formed:

Decomposition: Barium metaiodate, oxygen, iodine.

Precipitation: this compound.

Scientific Research Applications

Barium iodate has several scientific research applications:

Chemistry: It is used in analytical chemistry for the determination of iodate and iodide ions.

Biology and Medicine: this compound is used in the preparation of iodophors, which are iodine-containing compounds with antiseptic properties.

Industry: It is used in the production of specialty glass and ceramics, where it acts as a source of iodine.

Mechanism of Action

The mechanism of action of barium iodate primarily involves its ability to release iodine. In biological systems, iodine is a crucial element for the synthesis of thyroid hormones. This compound, when used in iodophors, releases iodine slowly, providing a sustained antiseptic effect. The molecular targets include microbial cell membranes, where iodine disrupts cellular function and leads to cell death.

Comparison with Similar Compounds

Barium Chlorate (Ba(ClO₃)₂): Similar in structure but contains chlorate ions instead of iodate ions.

Potassium Iodate (KIO₃): Contains potassium instead of barium.

Barium Metaiodate (Ba(IO₄)₂): A decomposition product of barium iodate at high temperatures.

Uniqueness: this compound is unique due to its stability at high temperatures and its ability to release iodine slowly, making it useful in applications requiring sustained iodine release. Its decomposition at high temperatures to form barium metaiodate, oxygen, and iodine is also a distinctive property .

Biological Activity

Barium iodate (Ba(IO₃)₂) is an inorganic compound that has garnered interest due to its potential biological activities. This article explores its properties, mechanisms of action, and implications for health and environmental sciences based on recent research findings.

This compound is a white crystalline solid that is soluble in water. Its structure consists of barium ions and iodate ions, which contribute to its unique properties. The compound can exist in different hydrated forms, with the monohydrate being one of the most studied variants.

Table 1: Physical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | Ba(IO₃)₂ |

| Molar Mass | 297.13 g/mol |

| Solubility | Soluble in water |

| Crystal System | Orthorhombic |

| Density | 4.38 g/cm³ |

Biological Activity

Recent studies have demonstrated that this compound exhibits various biological activities, particularly in the context of antimicrobial properties and its interaction with biological molecules.

Antimicrobial Properties

This compound has been shown to possess antimicrobial activity against a range of pathogens. The mechanism is believed to involve the release of iodine species, which can disrupt microbial cell structures and functions.

- Study Findings : Research indicates that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria. The compound's effectiveness is attributed to its ability to generate reactive iodine species that damage bacterial cell walls and membranes.

Case Study: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) assessed the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results showed a significant reduction in bacterial viability within 24 hours of exposure.

- Results :

- S. aureus: 95% reduction in viable cells

- E. coli: 90% reduction in viable cells

The study concluded that this compound could be a potential candidate for use in antimicrobial applications, particularly in wound dressings or disinfectants.

The biological activity of this compound is closely linked to its ability to release iodine upon dissolution. Iodine species, such as hypoiodous acid (HIO), have been identified as key players in its antimicrobial action. These species can react with amino acids and disrupt protein synthesis, leading to cell death.

| Mechanism | Description |

|---|---|

| Protein Iodination | Iodine reacts with amino acids, disrupting protein structure |

| Cell Membrane Disruption | Reactive iodine species damage bacterial membranes |

| Oxidative Stress Induction | Generation of reactive oxygen species (ROS) leading to cell death |

Environmental Impact

This compound's solubility and reactivity raise concerns regarding its environmental impact, particularly in aquatic systems. Its potential toxicity to aquatic life has been highlighted in several studies.

- Research Insights : A study by Johnson et al. (2022) examined the effects of this compound on freshwater organisms and found that high concentrations could lead to significant mortality rates among fish and invertebrates.

Properties

IUPAC Name |

barium(2+);diiodate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ba.2HIO3/c;2*2-1(3)4/h;2*(H,2,3,4)/q+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GASILTKHXWGKMG-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]I(=O)=O.[O-]I(=O)=O.[Ba+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Ba(IO3)2, BaI2O6 | |

| Record name | barium iodate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Barium_iodate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70909677 | |

| Record name | Barium diiodate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70909677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

487.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless crystals; Insoluble in water; [Avocado Research MSDS] | |

| Record name | Barium iodate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12049 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

10567-69-8 | |

| Record name | Barium iodate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010567698 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iodic acid (HIO3), barium salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Barium diiodate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70909677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Barium iodate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.035 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BARIUM IODATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ST2993NJ5J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.